molecular formula C7H13ClN2O B1435899 6-Methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride CAS No. 2097951-61-4

6-Methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride

Cat. No.: B1435899
CAS No.: 2097951-61-4
M. Wt: 176.64 g/mol
InChI Key: HRENNFLBJMIXPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride is a chemical compound with the molecular formula C7H13ClN2O. It is known for its unique spirocyclic structure, which includes a diazaspiro ring system. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Biochemical Analysis

Biochemical Properties

6-Methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been identified as a potent sigma-1 receptor antagonist, which enhances the antinociceptive effect of morphine and rescues morphine tolerance . The compound’s interaction with the sigma-1 receptor is crucial for its biochemical activity, as it modulates the receptor’s function and influences downstream signaling pathways.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to enhance the antinociceptive effect of morphine, indicating its potential impact on pain signaling pathways . Additionally, the compound may influence gene expression and cellular metabolism by modulating the activity of the sigma-1 receptor and other associated proteins. These effects can lead to changes in cell function, including alterations in cell signaling pathways and metabolic processes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with the sigma-1 receptor. By acting as an antagonist, the compound inhibits the receptor’s activity, leading to enhanced analgesic effects of morphine and prevention of morphine tolerance . This interaction is likely mediated through specific binding sites on the receptor, which allows the compound to modulate the receptor’s function and influence downstream signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride typically involves the formation of the spirocyclic ring system through a series of chemical reactions. One common method includes the reaction of appropriate amines with cyclic ketones under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

6-Methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    2,6-Diazaspiro[3.4]octan-7-one: This compound shares the same spirocyclic structure but lacks the methyl group at the 6-position.

    4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane: Another spirocyclic compound with different substituents and a larger ring system.

Uniqueness

6-Methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride is unique due to its specific substitution pattern and its potent activity as a sigma-1 receptor antagonist. This makes it particularly valuable in research focused on pain management and the development of new analgesics .

Properties

IUPAC Name

6-methyl-2,6-diazaspiro[3.4]octan-7-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O.ClH/c1-9-5-7(2-6(9)10)3-8-4-7;/h8H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRENNFLBJMIXPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CC1=O)CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride
Reactant of Route 2
6-Methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride
Reactant of Route 3
Reactant of Route 3
6-Methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride
Reactant of Route 4
6-Methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride
Reactant of Route 5
Reactant of Route 5
6-Methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride
Reactant of Route 6
6-Methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.